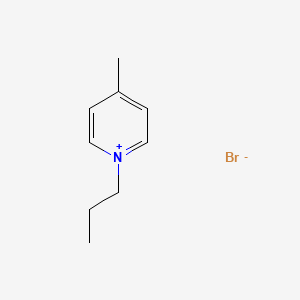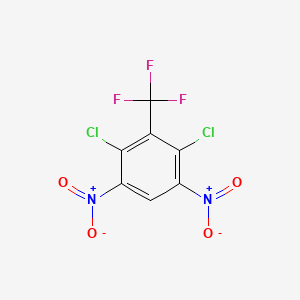
1-Propyl-4-methylpyridinium bromide; 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-4-methylpyridinium bromide is a chemical compound that has been widely studied for its potential applications in various fields of research and industry. It is a structurally diverse pyridinium salt, which is a familiar structure in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
A novel type of pyridinium-based tags, 1- [3- [ (2-iodo-1-oxoethyl)amino]propyl]-4-methylpyridinium bromide (IMP) and 1- [3- [ (2-iodo-1-oxoethyl)amino]propyl]-4-propylpyridinium bromide (IPP), were designed, synthesized, and applied to the derivatization of thiol-containing peptides .Molecular Structure Analysis
The sum formula of 1-Propyl-4-methylpyridinium bromide is C9H14BrN . The molecular weight is 216.12 g/mol.Chemical Reactions Analysis
Pyridinium salts have played an intriguing role in a wide range of research topics due to their synthetic routes and reactivity . They have been used in the derivatization of thiol-containing peptides .Physical And Chemical Properties Analysis
The melting point of 1-Propyl-4-methylpyridinium bromide is 55 °C . The micellization and surface activity properties of long-chain pyridinium ionic liquids in aqueous solution were systematically investigated through electronic conductivity measurement, surface tension, and ultraviolet-absorption spectra .Wissenschaftliche Forschungsanwendungen
1-Propyl-4-methylpyridinium bromide; 99% is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis reactions, as a reagent in chromatography, and as an electrolyte in electrophoresis. It is also used as a buffer in biochemical assays, as a stabilizing agent in protein purification, and as a solvent for organic compounds. Additionally, it is used in the synthesis of other quaternary ammonium salts, and as a reagent for the synthesis of other organic compounds.
Wirkmechanismus
Target of Action
1-Propyl-4-methylpyridinium bromide is a type of pyridinium-based tag . These tags are primarily used in the derivatization of thiol-containing peptides . Therefore, the primary targets of this compound are thiol-containing peptides.
Mode of Action
The compound interacts with its targets (thiol-containing peptides) through a process called derivatization . This process involves the chemical modification of a compound (in this case, thiol-containing peptides) to create a derivative that can be more easily detected or that has improved properties .
Biochemical Pathways
It is known that pyridinium salts, which include 1-propyl-4-methylpyridinium bromide, have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the peptide derivatives created through the derivatization process with this compound were found to be stable at room temperature for at least one week . This suggests that the compound may have good stability, which could impact its bioavailability.
Result of Action
The primary result of the action of 1-Propyl-4-methylpyridinium bromide is the derivatization of thiol-containing peptides . This derivatization process results in improved ionization efficiency and increased charge states, which are beneficial for the analysis of these peptides by mass spectrometry . Furthermore, the use of this compound in the derivatization process has been shown to increase the identification efficiency of thiol-containing peptides .
Action Environment
The action environment of 1-Propyl-4-methylpyridinium bromide can influence its action, efficacy, and stability. For instance, the stability of the peptide derivatives created through the derivatization process with this compound was tested at room temperature . This suggests that temperature could be an important environmental factor influencing the action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-Propyl-4-methylpyridinium bromide; 99% has several advantages for use in laboratory experiments. It is relatively non-toxic and safe to handle, and is easily soluble in water. Additionally, it is relatively inexpensive, and can be easily synthesized from readily available starting materials. However, there are some limitations to its use. It is not very stable in acidic or basic solutions, and can be easily hydrolyzed. Additionally, it can interact with other compounds in the reaction mixture, leading to unwanted side reactions.
Zukünftige Richtungen
1-Propyl-4-methylpyridinium bromide; 99% has a wide range of potential future applications. It could be used as a catalyst in organic synthesis reactions, as a reagent in chromatography, and as an electrolyte in electrophoresis. Additionally, it could be used as a buffer in biochemical assays, as a stabilizing agent in protein purification, and as a solvent for organic compounds. Furthermore, it could be used in the synthesis of other quaternary ammonium salts, and as a reagent for the synthesis of other organic compounds. Finally, it could be used to study the effects of quaternary ammonium salts on biochemical and physiological processes, and to develop new therapeutic agents.
Synthesemethoden
1-Propyl-4-methylpyridinium bromide; 99% is synthesized by the reaction of 1-propyl-4-methylpyridine and bromine. The reaction is carried out in a 1:1 molar ratio, with the bromine acting as the oxidizing agent. The reaction is carried out in aqueous solution, with the bromine being added slowly to the pyridine solution with stirring. The reaction is exothermic, and the reaction temperature is maintained at a constant level. The reaction is complete when the solution turns a yellow-orange color. The reaction product is then isolated by filtration and washed with water, and the desired compound is obtained in crystalline form.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-1-propylpyridin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHLTPKOPGZYEN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360436.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)








![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)


